2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
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Overview
Description
2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique pyrazolo[1,5-a]azepine scaffold, which is known for its potential biological activities and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by deprotection of the Boc group to yield the pyrazolo-diazepine skeleton. The selective reduction of the lactam using borane and subsequent protection of the resulting amine with a tert-butyloxycarbonyl group are key steps in this synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis routes mentioned above can be adapted for larger-scale production. The use of commercially available and cost-effective starting materials, along with efficient reaction conditions, makes this compound amenable to industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Selective reduction of the lactam group using borane is a notable reaction.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Borane is used for the selective reduction of the lactam group.
Substitution: Palladium-catalyzed Buchwald and Chan arylations are employed for N-terminal substitutions.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo[1,5-a]azepine scaffold, which can be further explored for their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine involves its interaction with specific molecular targets and pathways. For instance, its inhibition of CDK2/cyclin A2 disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of target enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant cytotoxic activities against cancer cell lines.
Pyrazolo[1,5-a]pyrimidine: Exhibits antitrypanosomal activity and serves as a purine analogue.
Uniqueness
2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine stands out due to its unique scaffold and versatile reactivity, making it a valuable compound for drug design and medicinal chemistry.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepin-2-amine |
InChI |
InChI=1S/C8H13N3/c9-8-6-7-4-2-1-3-5-11(7)10-8/h6H,1-5H2,(H2,9,10) |
InChI Key |
SVZNZLWMHAONSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=NN2CC1)N |
Origin of Product |
United States |
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